
4-Methylnonane
Vue d'ensemble
Description
4-Methylnonane: is an organic compound classified as an alkane. It has the molecular formula C10H22 and a molecular weight of 142.2817 g/mol . This compound is a branched-chain hydrocarbon, specifically a methyl-substituted nonane, where a methyl group is attached to the fourth carbon atom of the nonane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonane with methyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methylnonene, which is derived from the oligomerization of propylene. The hydrogenation process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Methylnonane can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions of this compound are less common due to its saturated nature, but it can be reduced to smaller alkanes under extreme conditions.
Substitution: Halogenation is a typical substitution reaction for this compound, where halogens like chlorine or bromine replace hydrogen atoms. This reaction usually requires ultraviolet light or heat to initiate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: 4-Methylnonan-2-ol, 4-Methylnonanal, 4-Methylnonanoic acid.
Reduction: Smaller alkanes like octane and heptane.
Substitution: 4-Chloromethylnonane, 4-Bromomethylnonane.
Applications De Recherche Scientifique
4-Methylnonane has various applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studies involving the metabolism of branched-chain hydrocarbons often use this compound as a model compound.
Medicine: Research on the pharmacokinetics of branched alkanes sometimes includes this compound.
Industry: It is used in the formulation of specialty fuels and lubricants due to its branched structure, which imparts desirable properties like lower freezing points and higher octane ratings.
Mécanisme D'action
The mechanism of action for 4-Methylnonane primarily involves its interactions with enzymes and catalysts in various chemical reactions. In oxidation reactions, for example, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. The molecular targets include the carbon-hydrogen bonds, which are susceptible to attack by reactive species generated by the oxidizing agents.
Comparaison Avec Des Composés Similaires
Nonane: A straight-chain alkane with the formula C9H20.
2-Methylnonane: Another branched-chain alkane with a methyl group on the second carbon.
3-Methylnonane: A branched-chain alkane with a methyl group on the third carbon.
Comparison: 4-Methylnonane is unique due to the position of its methyl group on the fourth carbon, which affects its physical and chemical properties. Compared to nonane, this compound has a slightly higher boiling point and different reactivity patterns in substitution reactions. The position of the methyl group also influences the compound’s behavior in industrial applications, such as its use in specialty fuels and lubricants.
Propriétés
IUPAC Name |
4-methylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALRSQMWHFKJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864766 | |
| Record name | 4-Methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methylnonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17301-94-9 | |
| Record name | (±)-4-Methylnonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylnonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylnonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylnonane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K42DY4JFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical properties of 4-Methylnonane?
A1: this compound is a branched alkane. While its structural formula isn't explicitly provided in the abstracts, its molecular formula is C10H22 [, ]. Research has focused on determining its liquid viscosity, surface tension, and liquid density at various temperatures []. These properties are crucial for understanding its behavior in mixtures and potential applications.
Q2: How does the structure of this compound affect its separation using supercritical fluids?
A2: Research suggests that the separation of alkane isomers like this compound using supercritical carbon dioxide (CO2) or ethane is challenging []. The study observed that the position of the methyl branch on the carbon chain doesn't significantly influence the phase transition pressures in supercritical CO2 or ethane. This implies that separating this compound from other structural isomers (like 2-Methylnonane or 3-Methylnonane) using supercritical fluid fractionation is likely difficult due to their similar solubility behaviors [].
Q3: Are there any applications where this compound is used in conjunction with bacteria?
A3: While not a direct application of this compound itself, one study identified it as a component in the volatile organic compounds (VOCs) produced by the bacteria Bacillus pumilus []. Interestingly, while some individual VOCs from bacterial cultures showed limited nematicidal activity, the complete mixture of VOCs, including this compound, exhibited significant antagonistic effects on the nematode Meloidogyne incognita []. This highlights the potential of exploring the complex interactions within microbial VOC profiles for applications like biocontrol in agriculture.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)


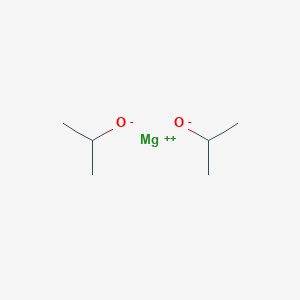
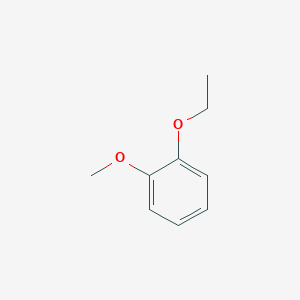
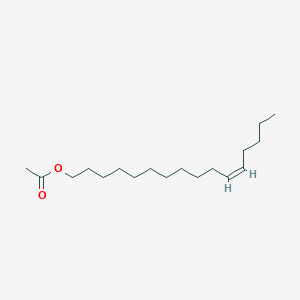


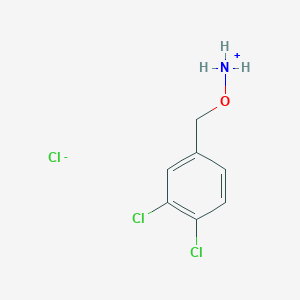
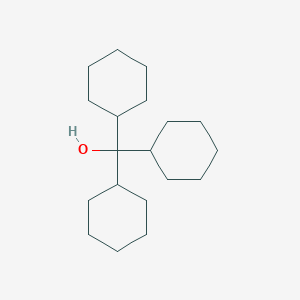


![4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B107330.png)
